[(1R,2S)-2-Fluorocyclohexyl] thiocyanate
Description
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate is a chiral thiocyanate derivative characterized by a fluorinated cyclohexane ring attached to a thiocyanate (-SCN) group. Thiocyanates are versatile ligands in coordination chemistry due to their ability to bind metal centers via nitrogen or sulfur atoms .
Properties
CAS No. |
113487-46-0 |
|---|---|
Molecular Formula |
C7H10FNS |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
[(1R,2S)-2-fluorocyclohexyl] thiocyanate |
InChI |
InChI=1S/C7H10FNS/c8-6-3-1-2-4-7(6)10-5-9/h6-7H,1-4H2/t6-,7+/m0/s1 |
InChI Key |
UNDRPNDIQAFDIJ-NKWVEPMBSA-N |
SMILES |
C1CCC(C(C1)F)SC#N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)F)SC#N |
Canonical SMILES |
C1CCC(C(C1)F)SC#N |
Synonyms |
Thiocyanic acid, 2-fluorocyclohexyl ester, cis- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s fluorocyclohexyl group distinguishes it from aromatic thiocyanates (e.g., aryl or heteroaryl derivatives). Key analogs from literature include:
- Aromatic thiocyanates: 5-(2-Furyl)-3-(4-nitrophenyl)-... (7d): Contains nitro and furyl groups, enhancing electron-withdrawing effects and conjugation . 3-Phenyl-5-phenylaminocarbonyl-... (7h): Features a phenylaminocarbonyl group, introducing hydrogen-bonding capability .
- Heterocyclic thiocyanates: 3-Phenyl-5-(2-thienoyl)-... (7j): Incorporates a thienoyl moiety, increasing π-orbital interactions .
- Aliphatic thiocyanates: Hexamethylene diisocyanate: A non-thiocyanate analog with aliphatic chains, highlighting differences in reactivity and steric demands .
Key Differences :
- Electron Effects : The fluorine atom in [(1R,2S)-2-Fluorocyclohexyl] thiocyanate is moderately electron-withdrawing, altering charge distribution compared to nitro (strongly withdrawing) or aryl (electron-rich) groups in analogs.
Physical Properties
Melting points (MP) and yields of synthesis provide insights into stability and synthetic feasibility:
*Estimated data based on structural analogs.
Observations :
- Aromatic thiocyanates (e.g., 7d, 7h) exhibit higher melting points due to extended conjugation and intermolecular π-π stacking.
- The fluorocyclohexyl group likely reduces symmetry and weakens intermolecular forces, resulting in a lower MP (~120–150°C) compared to aromatic analogs.
Spectroscopic Characteristics
Infrared (IR) Spectroscopy :
NMR Spectroscopy :
Reactivity and Stability
- Coordination Chemistry: Unlike aromatic thiocyanates (e.g., 7j, which may act as bidentate ligands via SCN and carbonyl groups), [(1R,2S)-2-Fluorocyclohexyl] thiocyanate likely binds metals monodentately via S or N .
- Hydrolysis Sensitivity : Thiocyanates are prone to hydrolysis; the fluorocyclohexyl group may slow this process due to steric hindrance compared to planar aryl derivatives.
- Stereochemical Influence: The chiral center could enable enantioselective applications, a feature absent in non-chiral analogs like 15b or 15c .
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